molecular formula C5H8O3 B049948 Methyl 2-methyl-3-oxopropanoate CAS No. 51673-64-4

Methyl 2-methyl-3-oxopropanoate

Cat. No. B049948
CAS RN: 51673-64-4
M. Wt: 116.11 g/mol
InChI Key: HWYJZXYVLPKDLM-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-oxopropanoate” is the conjugate base of 2-methyl-3-oxopropanoic acid . It is also known as “Methyl 3-oxoisobutyrate” and “Propanoic acid, 2-methyl-3-oxo-, methyl ester” among other names .


Synthesis Analysis

A non-carboxylative route for the efficient synthesis of central metabolite malonyl-CoA and its derived products has been reported . The designed pathway features enzymes such as β-alanine-pyruvate transaminase and malonyl-CoA reductase . Another method involves heating freshly distilled propionic acid with anhydrous methanol and p-toluenesulfonic acid .


Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-3-oxopropanoate” is C5H8O3 . The InChIKey is HWYJZXYVLPKDLM-UHFFFAOYSA-N . The Canonical SMILES is CC(C=O)C(=O)OC .


Chemical Reactions Analysis

“Methyl 2-methyl-3-oxopropanoate” is the conjugate base of 2-methyl-3-oxopropanoic acid . It is also an enantiomer of a ®-methylmalonate semialdehyde .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 2-methyl-3-oxopropanoate” is 116.11 g/mol . The XLogP3-AA is 0.3 . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass is 116.047344113 g/mol . The Monoisotopic Mass is 116.047344113 g/mol . The Topological Polar Surface Area is 43.4 Ų .

Scientific Research Applications

  • Kinetics of Acid-Catalyzed Reactions : Methylated trioses, including compounds related to Methyl 2-methyl-3-oxopropanoate, undergo acid-catalyzed reactions to produce 2-oxopropanal. This study contributed to understanding the kinetics and mechanism of these reactions, which is vital for applications in organic synthesis and catalysis (Fedoron̆ko et al., 1980).

  • Enantiomer-Differentiating Hydrogenation : The compound was used in a study to achieve enantiomer-differentiating hydrogenation, a process important in creating specific stereoisomers for pharmaceutical and chemical applications (Sugimura et al., 2006).

  • Synthesis of Heterocycles : It was utilized in the synthesis of various heterocycles with cyclopropyl substituents, highlighting its role in facilitating complex chemical synthesis and the creation of novel organic compounds (Pokhodylo et al., 2010).

  • Asymmetric Hydrogenation : Research demonstrated almost perfect enantio-differentiating hydrogenation of the compound using a modified heterogeneous catalyst, important for producing optically pure compounds in pharmaceutical synthesis (Nakagawa et al., 1997).

  • Analytical Method Development : It was used in developing an analytical method for the determination of alpha-oxocarboxylates, which are important in various environmental and health-related studies (Urbansky, 2000).

  • Antiproliferative Activity Investigation : In pharmaceutical research, derivatives of Methyl 2-methyl-3-oxopropanoate were synthesized and investigated for their antiproliferative activity, highlighting its potential in drug discovery (Yurttaş et al., 2022).

  • Photochemical Reactions : The compound's role in photochemical reactions was studied, providing insights into its behavior under different conditions and its potential in photochemistry applications (Saito et al., 1998).

  • Catalysis and Transesterification : It was a subject in studies on catalysis and transesterification processes, which are crucial in chemical synthesis and the production of biofuels and other chemicals (Pericas et al., 2008).

Safety And Hazards

Thermal decomposition can lead to the release of irritating gases and vapors . In case of skin contact, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

methyl 2-methyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYJZXYVLPKDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885966
Record name Propanoic acid, 2-methyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-oxopropanoate

CAS RN

51673-64-4
Record name Propanoic acid, 2-methyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51673-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methyl-3-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051673644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-3-oxo-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-methyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxoisobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.113
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Ifang, T Benter, I Barnes - Environmental Science and Pollution …, 2015 - Springer
… These radicals can react with O 2 to form methyl-2-methyl-3-oxopropanoate (HC(O)C(CH 3 )C(O)OCH 3 ) and HO 2 ⋅ radicals. Alternatively, the radicals can decompose to give HCHO …
Number of citations: 19 link.springer.com
B Kőnig, G Sztanó, T Holczbauer… - The Journal of Organic …, 2023 - ACS Publications
Diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholine congeners are reported. Starting from tosyl-oxazatedine 1 and α-formyl carboxylates 2, base …
Number of citations: 1 pubs.acs.org
S Quintero-Duque, I Fleischer - Synthesis, 2017 - thieme-connect.com
… Methyl 2-Methyl-3-oxopropanoate (4a) by the Optimization of the Hydroformylation of Methyl … to determine the conversion of methyl acrylate to methyl 2-methyl-3-oxopropanoate (4a). …
Number of citations: 1 www.thieme-connect.com
F Kido, Y Noda, A Yoshikoshi - Journal of the American Chemical …, 1982 - ACS Publications
3 X= SPh lactone annulating reagents and that the efficacy in natural product chemistry was illustrated bythe successful total synthesis of sesquiterpenes such as frullanolide1 and …
Number of citations: 21 pubs.acs.org
RJ Lowry, MT Jan, KA Abboud, I Ghiviriga, AS Veige - Polyhedron, 2010 - Elsevier
… Retention times: 4.8 min for vinyl acetate, 11 (S) and 12.8 (R) min for the enantiomers of methyl 2-methyl-3-oxopropanoate (branched regioisomer), 16 min for methyl 4-oxobutanoate (…
Number of citations: 24 www.sciencedirect.com
P Leung - 2012 - library-archives.canada.ca
… Synthesized from methyl 2-methyl-3oxopropanoate and acetamide according to the General Procedure for Condensation. Isolated as a light yellow oil (58 mg, 37%) after column …
Number of citations: 3 library-archives.canada.ca
NS Dalal - Journal of the American Chemical Society, 1982 - ACS Publications
We report here, to our knowledge, the first study by electron paramagnetic resonance (EPR) spectroscopy of the growth of one structural phase into anotherand the feasibility of …
Number of citations: 14 pubs.acs.org
M Nakajima, Y Yamaguchi, S Hashimoto - Chemical Communications, 2001 - pubs.rsc.org
An enantioselective Michael addition of β-keto esters to methyl vinyl ketone exploiting a chiral N,N′-dioxide–scandium trifluoromethanesulfonate complex as a catalyst affords the …
Number of citations: 42 pubs.rsc.org
FR Alexandre, S Legoupy, F Huet - Tetrahedron, 2000 - Elsevier
… (±)-Ethyl 3-chloro-2-[(chlorosulfinyl)oxy]methyl-2-methyl-3-oxopropanoate (6) (both diastereomers). A mixture of monoester 4 (258 mg, 1.11 mmol) and of SOCl 2 (800 μL, 11.1 mmol) …
Number of citations: 12 www.sciencedirect.com

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